
2-(Methylthio)pyrimidine-4,6-diamine
Overview
Description
2-(Methylthio)pyrimidine-4,6-diamine (CAS 1005-39-6) is a pyrimidine derivative featuring a methylthio (-SMe) substituent at the 2-position and amino (-NH₂) groups at the 4- and 6-positions. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions.
The compound is synthesized via S-alkylation, a method analogous to the preparation of its structural analog 2-(heptylthio)pyrimidine-4,6-diamine (HPDA), where a thiol group is alkylated with methyl iodide . Characterization typically involves ¹H/¹³C NMR, IR, and HRMS to confirm regiochemistry and purity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-(Methylthio)pyrimidine-4,6-diamine involves the methylation of 2-thiouracil. The process starts with the commercially available 2-thiouracil, which is converted to 2-methylthio-4-pyrimidinone through methylation using methyl iodide under basic conditions (room temperature, overnight, 88% yield) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis starting from readily available precursors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)pyrimidine-4,6-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
2-(Methylthio)pyrimidine-4,6-diamine has shown promise as a lead compound in the development of new anticancer agents. Its structural similarity to nucleotides allows it to interact with DNA and RNA, potentially inhibiting the replication of cancer cells. Studies indicate that derivatives of this compound can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and reduced proliferation of cancer cells .
Mechanism of Action
The compound's mechanism involves interference with viral protein synthesis and assembly, making it a candidate for antiviral drug development. Research has demonstrated its ability to inhibit specific molecular targets associated with viral replication.
Agricultural Chemistry
Pesticide Development
In agricultural chemistry, this compound is utilized in the synthesis of agrochemicals. Its derivatives are studied for their potential as herbicides and fungicides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms .
Biochemical Applications
Biochemical Research
This compound serves as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways. Its ability to mimic nucleotide structures allows researchers to explore its effects on various biological systems, particularly in the context of nucleic acid synthesis and repair mechanisms .
Data Table: Summary of Applications
Application Area | Specific Use | Mechanism/Impact |
---|---|---|
Medicinal Chemistry | Anticancer agent development | Inhibits CDKs; interferes with DNA/RNA interactions |
Agricultural Chemistry | Synthesis of agrochemicals | Potential herbicide/fungicide properties |
Biochemical Research | Enzyme interaction studies | Mimics nucleotide structures; affects metabolic pathways |
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting that modifications to the methylthio group could enhance potency and selectivity against specific cancer types.
Case Study 2: Agricultural Efficacy
Research conducted on the application of this compound as a pesticide demonstrated its effectiveness in controlling fungal pathogens in crops. Field trials showed a marked reduction in disease incidence when treated with formulations containing this compound derivatives compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-(Methylthio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the 2-, 4-, and 6-positions, influencing electronic properties, solubility, and biological activity.
Table 1: Structural and Functional Comparisons
Biological Activity
2-(Methylthio)pyrimidine-4,6-diamine (CAS Number: 1005-39-6) is a heterocyclic compound with the molecular formula C₅H₈N₄S and a molecular weight of 156.21 g/mol. This compound features a methylthio group attached to a pyrimidine ring, which contains two amino groups at the 4 and 6 positions. Its unique structure suggests potential interactions with various biological targets, making it a subject of interest in drug development and medicinal chemistry.
Synthesis
This compound can be synthesized through several methods, including the reaction of 2-chloro-4,6-diaminopyrimidine with sodium thiomethoxide. Characterization techniques such as elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to confirm the structure of synthesized compounds.
While specific mechanisms for this compound remain largely unexplored, preliminary studies suggest that it may interact with enzymes related to nucleotide metabolism. This interaction could influence cellular processes critical for growth and replication.
Comparative Analysis with Related Compounds
The following table highlights comparisons between this compound and structurally similar compounds:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
2-(Ethylthio)pyrimidine-4,6-diamine | 23994-93-6 | 0.95 | Ethyl group instead of methyl; potential variations in activity |
6-Methyl-2-(methylthio)pyrimidin-4-amine | 24888-93-5 | 0.77 | Methyl group at position 6; altered biological profile |
4-Amino-5-hydroxymethyl-2-(methylthio)pyridine | 588-36-3 | 0.73 | Hydroxymethyl group; distinct pharmacological properties |
This table illustrates the unique chemical properties of this compound compared to its analogs, which may contribute to its distinct biological activities.
Case Studies
- Antibacterial Activity : A study on pyrimidine derivatives revealed that compounds similar to 2-(Methylthio)pyrimidine exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
- Anticancer Studies : Research on methyl-substituted pyrimidines demonstrated enhanced anticancer activities against various cell lines, suggesting that modifications to the pyrimidine core can influence efficacy in cancer treatment .
- Enzyme Inhibition : Investigations into related compounds have shown inhibition of key metabolic pathways involving protein kinases like Akt, which are crucial in cancer progression. The potential for 2-(Methylthio)pyrimidine to modulate these pathways warrants further exploration .
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 2-(methylthio)pyrimidine-4,6-diamine?
The compound has a molecular formula of C₅H₇N₄S and a molecular weight of 158.18 g/mol (calculated from its formula). Key properties include:
- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or ethanol.
- Thermal stability : Decomposes at temperatures above 300°C.
- Hydrogen bonding capacity : Two amino groups and a methylthio substituent enable interactions with biological targets.
- pKa values : Estimated pKa of ~7.4 for the pyrimidine ring nitrogen atoms, influencing its reactivity in aqueous conditions .
Q. What synthetic routes are available for this compound?
A common method involves alkylation of thiobarbituric acid :
Reagents : Thiobarbituric acid, methyl iodide, NaOH, and ethanol.
Conditions : Stirring at 60°C for 2–8 hours under basic conditions.
By-products : Formation of 2-methylthio-4-methoxy-6-hydroxypyrimidine (5% yield) due to competing alkoxylation .
Yield optimization : Adjusting methyl chloride stoichiometry and reaction time improves yields to 75–80% .
Step | Reagent | Temperature | Key By-Product | Yield |
---|---|---|---|---|
Alkylation | Methyl iodide | 25–30°C | 4-methoxy derivative | 75–80% |
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of this compound derivatives?
- Amino group substitution : Replacing one amino group with alkyl or aryl groups (e.g., in pyrimidine-4,6-diamine derivatives) improves binding to kinases like EGFR. For example, N4,N6-disubstituted derivatives show IC₅₀ values <100 nM in NSCLC cell lines .
- Methylthio replacement : Substituting the methylthio group with bulkier thioethers (e.g., pentylsulfanyl) enhances agonist activity at receptors like GRP84 .
- Rational design : Computational docking studies (e.g., using Autodock Vina) guide modifications to optimize hydrogen bonding with target proteins .
Q. What analytical methods resolve contradictions in synthesis yields or purity?
- HPLC : Monitors reaction progress and quantifies by-products (e.g., 4-methoxy derivative in ).
- ¹H/¹³C NMR : Confirms substitution patterns; amino protons appear as broad singlets at δ 6.2–7.0 ppm .
- Mass spectrometry : Validates molecular weight (m/z 158.18) and detects impurities.
- XRD : Resolves crystallographic discrepancies, such as polymorphism in pyrimidine derivatives .
Q. How is this compound applied in agrochemical research?
- Herbicide intermediates : Serves as a precursor for fluoropyrsulfuron and pyrimidine salicylic acid herbicides (e.g., bispyribac).
- Mode of action : Inhibits acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants .
- Structure-activity : Methylthio substitution enhances herbicidal potency compared to unsubstituted pyrimidines .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- GHS classification : Causes skin irritation (H315) and serious eye damage (H319).
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of dust.
- Storage : Keep in a -20°C freezer under inert gas (e.g., argon) to prevent degradation .
Q. Data Contradiction and Resolution
Q. How can researchers address variability in reported yields during synthesis?
Discrepancies in yields (e.g., 75–85% in vs. lower yields in other methods) arise from:
Properties
IUPAC Name |
2-methylsulfanylpyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAIUNAIAHSWPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143347 | |
Record name | 2-Methylthiopyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-39-6 | |
Record name | 2-(Methylthio)-4,6-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylthiopyrimidine-4,6-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1005-39-6 | |
Source | DTP/NCI | |
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Record name | 1005-39-6 | |
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Record name | 2-Methylthiopyrimidine-4,6-diamine | |
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Record name | 2-methylthiopyrimidine-4,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.487 | |
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Record name | 2-METHYLTHIOPYRIMIDINE-4,6-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA8M4S5AYA | |
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Retrosynthesis Analysis
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